REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[O:7])=[CH:4][CH:3]=1.[C:15]1(=O)[CH:20]=[CH:19][C:18](=[O:21])[CH:17]=[CH:16]1>CO.C(OCC)C.[Cl-].[Zn+2].[Cl-]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[O:7][C:15]3[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][C:16]=3[C:8]=2[C:9]([O:11][CH3:12])=[O:10])=[CH:13][CH:14]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)CC(=O)OC)C=C1
|
Name
|
|
Quantity
|
19.83 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
to facilitate stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried glassware
|
Type
|
DISTILLATION
|
Details
|
This was performed with a simultaneous distillation of ether from the reaction mixture such that the reaction volume
|
Type
|
CUSTOM
|
Details
|
temperature of 140° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained an internal temperature initially at 75° C.
|
Type
|
TEMPERATURE
|
Details
|
then gradually increasing to a maximum of 115° C.)
|
Type
|
ADDITION
|
Details
|
2.5 hours after the start of the benzoquinone addition, more methanol (20 mL)
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After addition of benzoquinone
|
Type
|
TEMPERATURE
|
Details
|
heating of the reaction mixture at 100° C. (internal)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between water (500 mL) and ethyl acetate (800 mL)
|
Type
|
CUSTOM
|
Details
|
The insoluble solids were removed from the biphasic solution by filtration
|
Type
|
CUSTOM
|
Details
|
the organic layer was then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
WAIT
|
Details
|
to stand in a refrigerator for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The resulting solids were filtered from the dark brown solution
|
Type
|
WASH
|
Details
|
washed with a small volume of dichloromethane
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |